molecular formula C10H20O7P2 B1216152 Geranyl diphosphate CAS No. 763-10-0

Geranyl diphosphate

Cat. No.: B1216152
CAS No.: 763-10-0
M. Wt: 314.21 g/mol
InChI Key: GVVPGTZRZFNKDS-JXMROGBWSA-N
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Description

Geranyl diphosphate is a key intermediate in the biosynthesis of terpenes and terpenoids, which are essential components of many biological processes. It is a ten-carbon molecule formed by the condensation of isopentenyl diphosphate and dimethylallyl diphosphate. This compound serves as a precursor for the synthesis of monoterpenes, diterpenes, and other important biological molecules .

Scientific Research Applications

Geranyl diphosphate has a wide range of applications in scientific research:

Mechanism of Action

Geranyl diphosphate (GPP), also known as geranyl pyrophosphate, is a crucial intermediate in the isoprenoid biosynthesis pathway . This article will delve into the mechanism of action of GPP, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

GPP primarily targets several enzymes, including 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, farnesyl pyrophosphate synthase, prenyltransferase, geranylgeranyl pyrophosphate synthase, and (2Z,6E)-farnesyl diphosphate synthase . These enzymes play a significant role in various biochemical pathways, contributing to cellular metabolism by facilitating the production of sterol and non-sterol isoprenoids .

Mode of Action

GPP interacts with its targets through a condensation reaction. For instance, it catalyzes the condensation of one isopentenyl pyrophosphate (IPP) unit in the cis configuration to E-geranyl diphosphate (E-GPP), generating the 15 carbon product (2Z,6E)-farnesyl diphosphate (Z-FPP or EZ-FPP) .

Biochemical Pathways

GPP is involved in the isoprenoid biosynthesis pathway, contributing to the production of longer prenyl chains such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, as well as many terpenes . It is produced almost exclusively from MEP-derived IPP and DMAPP in plastids and used for the biosynthesis of monoterpenes .

Pharmacokinetics

It is known that gpp is a plastid-localized enzyme that catalyzes the biosynthesis of gpp, a universal precursor of monoterpenes . The subcellular localization of GPP synthases and their protein partners can influence the bioavailability of GPP .

Result of Action

The action of GPP leads to the production of various monoterpenes, which are crucial for plant growth and development. These monoterpenes can serve as pollinator attractants, feeding deterrents, or insect repellents . In some plants, the action of GPP can regulate floral scent biosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GPP. For instance, GPP is involved in the production of volatile monoterpenes, which plants use to adapt to surrounding environments . Moreover, the requirement of GPP in multiple locations and growth stages ensures proper development and response to environmental challenges .

Safety and Hazards

No hazardous or toxic properties are known for this substance. Geranyl diphosphate is not listed as a hazardous waste or as a Toxic Chemical subject to release reporting under the Emergency Planning and Community Right-to-Know Act .

Future Directions

Future directions for the development of LC–MS(/MS)-based methods would be to increase the ability to reliably analyze IDP and DMADP and also the longer prenyl diphosphates, while increases in sensitivity will largely depend on advances in the mass spectrometers themselves .

Biochemical Analysis

Biochemical Properties

Geranyl diphosphate is involved in numerous biochemical reactions, primarily serving as a precursor for the synthesis of monoterpenes, diterpenes, and other terpenoids. It interacts with several enzymes, including this compound synthase, which catalyzes its formation from isopentenyl diphosphate and dimethylallyl diphosphate . Additionally, this compound is a substrate for various terpene synthases that convert it into different monoterpenes . These interactions are essential for the production of a wide range of biologically active compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is a precursor for the synthesis of monoterpenes, which can act as signaling molecules in plants, affecting processes such as growth, development, and defense responses . In microbial systems, this compound has been shown to exhibit toxicity at moderate doses, impacting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to terpene synthases, which catalyze the conversion of this compound into various monoterpenes . These enzymes facilitate the formation of carbon-carbon bonds and the rearrangement of molecular structures, leading to the production of diverse terpenoid compounds. Additionally, this compound can influence gene expression by serving as a precursor for signaling molecules that regulate transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can vary over time. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its concentration and subsequent effects on cellular functions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its impact on cellular processes, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as promoting the synthesis of essential terpenoids . At high doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of carefully regulating the concentration of this compound in experimental settings.

Metabolic Pathways

This compound is a central intermediate in the isoprenoid biosynthesis pathway. It is synthesized from isopentenyl diphosphate and dimethylallyl diphosphate by the action of this compound synthase . This compound serves as a precursor for the synthesis of various terpenoids, including monoterpenes, diterpenes, and carotenoids . The metabolic flux through this pathway can be influenced by the availability of substrates and the activity of key enzymes involved in the biosynthesis of this compound .

Transport and Distribution

Within cells, this compound is transported and distributed to various cellular compartments where it participates in terpenoid biosynthesis. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its availability for downstream biosynthetic processes, influencing the production of terpenoids .

Subcellular Localization

This compound is localized in different subcellular compartments, including plastids, where it is synthesized and utilized for terpenoid biosynthesis . The enzyme this compound synthase, responsible for its production, is also localized in plastids . The subcellular localization of this compound and its associated enzymes is crucial for the efficient synthesis and regulation of terpenoid compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl diphosphate is synthesized through the enzymatic condensation of isopentenyl diphosphate and dimethylallyl diphosphate. This reaction is catalyzed by this compound synthase, an enzyme that facilitates the head-to-tail condensation of these two five-carbon precursors .

Industrial Production Methods: In industrial settings, this compound can be produced using engineered microorganisms such as yeast. For example, the oleaginous yeast Yarrowia lipolytica has been genetically modified to overexpress the (S)-linalool synthase gene, which converts this compound into linalool.

Chemical Reactions Analysis

Types of Reactions: Geranyl diphosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form geraniol, a monoterpenoid alcohol.

    Reduction: Reduction of this compound can yield geranyl acetate.

    Substitution: this compound can participate in substitution reactions to form different terpenoids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Geraniol: Formed through oxidation.

    Geranyl acetate: Formed through reduction.

    Linalool: Formed through enzymatic conversion.

Comparison with Similar Compounds

    Farnesyl diphosphate: A fifteen-carbon molecule that serves as a precursor for sesquiterpenes and triterpenes.

    Geranylgeranyl diphosphate: A twenty-carbon molecule involved in the biosynthesis of diterpenes and carotenoids.

Uniqueness: this compound is unique due to its role as a precursor for monoterpenes, which are important for plant aroma and defense mechanisms. Unlike farnesyl diphosphate and geranylthis compound, which are involved in the biosynthesis of larger terpenoids, this compound is specifically involved in the production of monoterpenes .

Properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVPGTZRZFNKDS-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315430
Record name Geranyl diphosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Geranyl-PP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

763-10-0
Record name Geranyl diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geranyl pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranyl diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Geranyl pyrophosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X7DBM66JG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Geranyl-PP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001285
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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